An In-depth Technical Guide to (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid
An In-depth Technical Guide to (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, a key building block in modern medicinal chemistry and peptide synthesis. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for its application.
Introduction: A Versatile Chiral Building Block
(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a non-proteinogenic amino acid derivative of significant interest in the development of novel therapeutics.[1] Its structure, featuring a chiral center, a tert-butoxycarbonyl (Boc) protected amine, a carboxylic acid, and a phenylpentyl side chain, makes it a versatile scaffold for synthesizing complex molecules, including bioactive peptides and enzyme inhibitors.[1] The Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in standard peptide coupling and other synthetic transformations.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is paramount for its effective use in synthesis and analysis.
General Characteristics
This compound typically presents as a white solid powder.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₄ | [2] |
| Molecular Weight | 293.36 g/mol | [1][3] |
| CAS Number | 218608-84-5 | [1][2] |
| Appearance | White powder | [1] |
| Storage | Store at 0-8°C | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the phenyl, pentanoic acid backbone, and Boc protons. Key expected shifts include:
-
Aromatic protons: Multiplet around 7.1-7.3 ppm.
-
CH-N: Multiplet around 3.8-4.2 ppm.
-
CH₂-Ph: Multiplet around 2.5-2.7 ppm.
-
CH₂-COOH: Multiplet around 2.3-2.5 ppm.
-
Boc group (C(CH₃)₃): A sharp singlet around 1.4 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic chain.
-
Carboxylic acid C=O: ~175-180 ppm.
-
Boc C=O: ~155-156 ppm.
-
Aromatic carbons: ~126-142 ppm.
-
Boc quaternary carbon: ~80 ppm.
-
CH-N: ~50-55 ppm.
-
Aliphatic carbons: ~20-40 ppm.
-
Boc methyl carbons: ~28 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following absorption bands:
-
N-H stretch (urethane): ~3300-3400 cm⁻¹.
-
O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): ~1710 cm⁻¹.
-
C=O stretch (urethane): ~1680-1700 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹.
Mass Spectrometry: The expected exact mass is 293.1627 g/mol . Common adducts in electrospray ionization (ESI) would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻.
Synthesis and Purification
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid typically involves the protection of the amino group of the parent amino acid, (S)-3-amino-5-phenylpentanoic acid.
Boc Protection of (S)-3-amino-5-phenylpentanoic acid
Causality: The Boc group is introduced to prevent the nucleophilic amine from participating in undesired side reactions during subsequent synthetic steps, such as carboxylic acid activation and peptide coupling. Di-tert-butyl dicarbonate (Boc₂O) is a common and efficient reagent for this purpose. The reaction is typically carried out in a mixed solvent system with a base to facilitate the reaction.
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve (S)-3-amino-5-phenylpentanoic acid in a suitable solvent mixture, such as dioxane/water or THF/water.
-
Reagent Addition: Add a solution of sodium bicarbonate or another suitable base, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue to a pH of 2-3 with a cold aqueous solution of a mild acid like potassium hydrogen sulfate.[4]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.[4]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
Purification
Causality: Purification is crucial to remove any unreacted starting materials, byproducts, and excess reagents. Recrystallization is a common and effective method for purifying solid compounds like this, leveraging differences in solubility.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is a mixture of a good solvent (e.g., ethyl acetate, diethyl ether) and a poor solvent (e.g., hexanes, petroleum ether).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Crystallization: Gradually add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature to form crystals. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce it.[4]
-
Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Drying: Dry the purified product under vacuum.
Chemical Reactivity and Applications
The reactivity of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is primarily governed by its two functional groups: the Boc-protected amine and the carboxylic acid.
Boc Deprotection
Causality: The Boc group is acid-labile and can be readily removed under acidic conditions to liberate the free amine. This is a crucial step in peptide synthesis to allow for the formation of a new peptide bond. Trifluoroacetic acid (TFA) is a common reagent for this transformation.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent, and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product is the trifluoroacetate salt of the deprotected amine.
Carboxylic Acid Activation and Amide Bond Formation
Causality: The carboxylic acid group can be activated to facilitate amide bond formation with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
Experimental Protocol: Amide Bond Formation
-
Dissolution: Dissolve (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, the desired amine, and HOBt in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add EDC and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Quality Control and Analysis
Ensuring the purity and identity of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is critical for its successful application.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of the compound. A typical mobile phase would consist of a gradient of water and acetonitrile with a small amount of an acid modifier like TFA.
-
Melting Point: A sharp melting point range is indicative of high purity.
Chiral Purity
Causality: As this is a chiral compound, determining its enantiomeric purity is essential, especially in drug development where different enantiomers can have vastly different biological activities.
-
Chiral HPLC: The enantiomeric excess (%ee) can be determined by chiral HPLC using a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[5] The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving good separation.
Safety and Handling
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Avoid strong oxidizing agents.[6]
Conclusion
(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of peptidomimetics and other complex chiral molecules. Its well-defined structure and the reactivity of its functional groups allow for its predictable incorporation into a wide range of target compounds. A thorough understanding of its chemical properties, synthesis, purification, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. appchemical.com [appchemical.com]
- 3. (S)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
